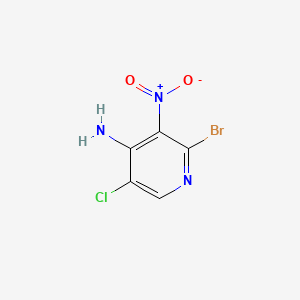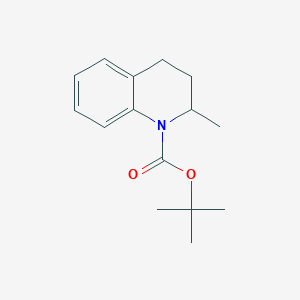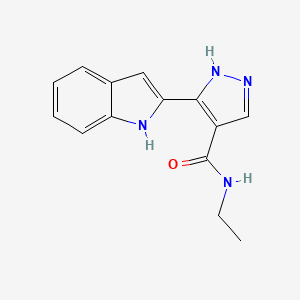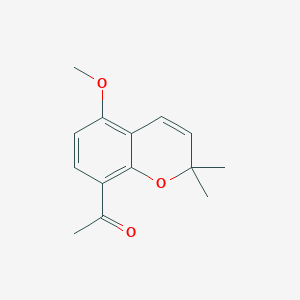![molecular formula C12H26O2Si B15066855 [3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol CAS No. 185622-11-1](/img/structure/B15066855.png)
[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is a chemical compound with the molecular formula C11H24O2Si. It is a cyclobutyl derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protected form of cyclobutylmethanol, allowing for selective reactions to occur without interference from the hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of cyclobutylmethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:
- Cyclobutylmethanol is dissolved in a suitable solvent.
- TBDMS-Cl is added to the solution.
- A base (e.g., imidazole) is added to facilitate the reaction.
- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde.
Reduction: Formation of cyclobutane.
Substitution: Formation of cyclobutylmethanol after deprotection.
科学研究应用
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is used in various scientific research applications, including:
Chemistry: As a protected form of cyclobutylmethanol, it is used in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: It can be used in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: The compound can be used in the development of pharmaceuticals where selective functional group protection is necessary.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of (3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol primarily involves the protection of the hydroxyl group by the TBDMS group. This protection allows for selective reactions to occur at other functional groups without interference from the hydroxyl group. The TBDMS group can be selectively removed under mild conditions using reagents such as TBAF, allowing for subsequent reactions to occur at the hydroxyl group.
相似化合物的比较
Similar Compounds
(3-(((tert-Butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol: Similar in structure but with a diphenylsilyl group instead of a dimethylsilyl group.
(3-(((tert-Butyldimethylsilyl)oxy)phenyl)methyl)phosphonate: Contains a phosphonate group instead of a hydroxyl group.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a similar silyl protection.
Uniqueness
(3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is unique due to its cyclobutyl structure and the presence of the TBDMS protecting group. This combination allows for selective reactions and protection of the hydroxyl group, making it a valuable compound in organic synthesis and various research applications.
属性
CAS 编号 |
185622-11-1 |
|---|---|
分子式 |
C12H26O2Si |
分子量 |
230.42 g/mol |
IUPAC 名称 |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-11-6-10(7-11)8-13/h10-11,13H,6-9H2,1-5H3 |
InChI 键 |
NZOQAHFVIVYQQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)

![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)



![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)


